2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791720
InChI: InChI=1S/C11H16BrNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3
SMILES:
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline

CAS No.:

Cat. No.: VC17791720

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline
Standard InChI InChI=1S/C11H16BrNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3
Standard InChI Key YQCWCVJPUHOBAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)Br)NC(C)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-N-(1-methoxypropan-2-yl)-5-methylaniline consists of an aniline backbone substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The methoxypropan-2-yl moiety introduces steric bulk and electron-donating effects, influencing reactivity and solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆BrNO
Molecular Weight258.15 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents

The lack of reported melting and boiling points suggests that experimental data for this compound remains limited, necessitating further characterization .

Spectroscopic Characteristics

While specific spectroscopic data (e.g., NMR, IR) for this compound is absent in available literature, analogous brominated anilines exhibit distinct signals. For example:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group typically appears near δ 3.3 ppm .

  • ¹³C NMR: The bromine-bearing carbon resonates at ~110–120 ppm due to deshielding effects .

These patterns can guide researchers in verifying the compound’s structure during synthesis .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline involves multi-step reactions, often beginning with functional group protection and bromination. A patent describing the synthesis of 5-bromo-2-methoxyphenol (CN104693014A) provides a relevant framework :

  • Protection of Reactive Groups: Acetylation of hydroxyl or amine groups using acetic anhydride under acidic conditions.

  • Bromination: Electrophilic aromatic substitution with bromine, catalyzed by iron powder at 70–80°C .

  • Deprotection: Basic hydrolysis (e.g., sodium bicarbonate) to remove acetyl groups .

Adapting this methodology, the target compound could be synthesized via:

  • Bromination of N-(1-methoxypropan-2-yl)-5-methylaniline.

  • Purification via column chromatography or recrystallization.

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, Fe powder, 70–80°C~70–90%
PurificationEthyl acetate/hexane>95%

Optimization Challenges

Key challenges include controlling regioselectivity during bromination and minimizing side reactions. Iron powder catalysis enhances selectivity for para-substitution, but ortho/byproducts may form without precise temperature control .

Applications in Pharmaceutical Research

Role in Drug Development

This compound serves as a building block for pharmaceuticals targeting G protein-coupled receptors (GPCRs). For instance, brominated aromatic amines are critical in synthesizing endothelin receptor antagonists like macitentan, a drug for pulmonary arterial hypertension . The bromine atom enhances binding affinity by facilitating hydrophobic interactions with receptor pockets .

Case Study: Receptor Antagonist Synthesis

In a 2012 study, a brominated pyrimidine derivative (similar in structure to 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline) demonstrated dual endothelin receptor antagonism with IC₅₀ values of <10 nM . Structural analogs featuring methoxyalkyl side chains showed improved metabolic stability, underscoring the importance of this compound’s substituents .

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents emphasize greener bromination methods using N-bromosuccinimide (NBS) and ionic liquid solvents, reducing hazardous waste . Flow chemistry techniques could further improve yield and scalability.

Emerging Applications

Ongoing research explores this compound’s utility in:

  • Anticancer Agents: Brominated aromatics inhibit kinase activity in preclinical models.

  • Materials Science: As a monomer for conductive polymers.

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